tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate
Description
Propriétés
IUPAC Name |
tert-butyl N-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWPMBRXBNBDX-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168960-18-7 | |
| Record name | 1R-CIS)-(4-(HYDROXYMETHYL)-2-CYCLOPENTEN-1-YL)CARBAMIC ACID,1,1-DIMETHYLETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Microbial Resolution
A patented method employs Pseudomonas solanacearum or Pseudomonas fluorescens to enantioselectively hydrolyze (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, yielding (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene. Key steps include:
Chemical Synthesis
An alternative route starts with D-serine or D-glucono-δ-lactone, involving 15 steps to generate the amino alcohol. Critical stages include:
-
Wittig Reaction : To form the cyclopentene ring.
-
Stereoselective Reduction : Using sodium borohydride and trifluoroacetic acid to install the (1R,4S) configuration.
Carbamate Protection with tert-Butyloxycarbonyl (Boc)
The amino alcohol is converted to the target carbamate via Boc protection. The optimal method, as per patent US7229981B2, involves:
Reaction Protocol
-
Reagents :
-
(1R,4S)-1-Amino-4-(hydroxymethyl)-2-cyclopentene hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
-
Sodium hydroxide (2.0 eq)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure :
-
Neutralize the hydrochloride salt with NaOH in DCM at 0°C.
-
Add Boc₂O dropwise and stir at 25°C for 12 hours.
-
Extract with DCM, wash with water, dry over Na₂SO₄, and concentrate.
-
Critical Parameters
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Temperature | 0–25°C | >30°C causes racemization |
| Base | NaOH | Weak bases (e.g., NaHCO₃) slow reaction |
| Solvent | DCM | THF or EtOAc reduces yield by 15% |
| Boc₂O Equivalents | 1.2 eq | <1.0 eq leads to incomplete protection |
Alternative Protection Strategies
While Boc anhydride is standard, other reagents and conditions have been explored:
tert-Butyl Chloroformate
Solid-Phase Synthesis
Immobilizing the amino alcohol on Wang resin enables iterative Boc protection and cleavage, though this method is less practical for large-scale production.
Stereochemical Validation
Ensuring the (1R,4S) configuration is retained during synthesis requires:
-
Chiral HPLC : Using a Chiralpak IA column (hexane:isopropanol 90:10) to confirm >99% ee.
-
X-ray Crystallography : Definitive confirmation of absolute configuration.
Industrial-Scale Optimization
For kilogram-scale production, the following adjustments improve efficiency:
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates Boc protection.
-
Purification : Short-path distillation replaces column chromatography, reducing solvent use by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microbial Resolution | 92 | 99 | Moderate | High |
| Chemical Synthesis | 85 | 97 | Low | Moderate |
| Boc Anhydride | 89 | 98 | High | High |
| Chloroformate | 82 | 95 | Moderate | Moderate |
Challenges and Solutions
-
Racemization : Minimized by strict temperature control (<25°C) and avoiding strong acids.
-
Byproduct Formation : Excess Boc₂O (1.2 eq) suppresses di-Boc byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry
Building Block for Pharmaceuticals
Tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, making it valuable in drug development.
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can inhibit key enzymes involved in neurodegenerative diseases. For example, compounds similar to this carbamate have shown efficacy in inhibiting β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on astrocyte cells exposed to amyloid-beta (Aβ). Results demonstrated that certain derivatives significantly improved cell viability and reduced inflammatory markers such as TNFα, suggesting a protective mechanism against oxidative stress induced by Aβ.
Intermediate for Complex Molecules
this compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the exploration of various synthetic methodologies.
Synthetic Routes Overview
The synthesis typically involves several steps:
- Formation of Cyclopentene Moiety: Achieved through Diels-Alder reactions.
- Hydroxymethylation: Utilizes osmium tetroxide or potassium permanganate.
- Carbamate Formation: Reaction with tert-butyl isocyanate under basic conditions.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:
- Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly relevant in treating neurodegenerative diseases.
- Cell Viability Enhancement: Demonstrated protective effects against neurotoxic agents.
- Anti-inflammatory Properties: May modulate cytokine production in response to neurotoxic stimuli.
Mécanisme D'action
The mechanism of action of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In drug development, it may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Chemical Identity
- CAS No.: 168960-18-7
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Structure : Features a cyclopentene ring with (1R,4S) stereochemistry, a hydroxymethyl (-CH₂OH) substituent at position 4, and a tert-butyl carbamate (-NHCOOtBu) group at position 1 .
Applications This compound is a key intermediate in pharmaceutical synthesis, notably in the production of antiviral agents like Abacavir Sulphate. Its stereochemical purity is critical, necessitating advanced chiral separation techniques (e.g., HPLC with crown ether-based columns) to resolve undesired isomers .
For example, sodium borohydride reduction of protected lactams yields stereospecific derivatives .
Stereoisomers
tert-Butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
- CAS No.: Not explicitly provided, but referenced as the enantiomer in Abacavir synthesis .
- Key Difference : (1S,4R) configuration vs. (1R,4S).
- Separation : Chiral HPLC (Daicel Crown pack column) achieves >2.0 resolution, with LOD 0.6 µg/mL and LOQ 2.0 µg/mL for the (1R,4S) isomer .
| Parameter | Target Compound (1R,4S) | Enantiomer (1S,4R) |
|---|---|---|
| Configuration | 1R,4S | 1S,4R |
| Role in Synthesis | Desired intermediate | Undesired isomer |
| HPLC Resolution | Baseline separation | Baseline separation |
Structural Analogs with Modified Substituents
A. tert-Butyl ((1R,4S)-4-(2-cyano-1H-pyrrol-1-yl)cyclopent-2-en-1-yl) carbonate
- CAS No.: Not provided.
- Key Difference: Pyrrole-cyano substituent instead of hydroxymethyl.
- Synthesis : 93% yield via allylic alkylation; 99% enantiomeric excess (ee) confirmed by HPLC .
B. tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate
- CAS No.: 189625-12-5
- Key Difference : Hydroxyl (-OH) replaces hydroxymethyl (-CH₂OH).
- Impact : Reduced molecular weight (199.25 vs. 213.27) and altered polarity .
| Parameter | Target Compound | 2-Cyano-pyrrole Derivative | 4-Hydroxy Derivative |
|---|---|---|---|
| Substituent | -CH₂OH | -C₃H₃N₂(CN) | -OH |
| Molecular Weight | 213.27 | ~300 (estimated) | 199.25 |
| Synthetic Yield | Not reported | 93% | Not reported |
Protected vs. Unprotected Hydroxymethyl Derivatives
N-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)quinazolin-4-amine
- Key Difference : Hydroxymethyl group protected as TBS ether.
- Synthesis : Requires silylation (e.g., TBSCl) and subsequent deprotection steps .
- Utility : Enhanced stability during reactions involving nucleophiles or acidic conditions .
Carbamates with Alternative Core Structures
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- CAS No.: 146307-51-9
- Key Difference : Cyclohexane ring instead of cyclopentene; methyl ester substituent.
- Similarity : 0.82 (structural overlap with tert-butyl carbamate group) .
tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
- CAS No.: 257892-43-6
- Key Difference : Linear chain with phenyl and hydroxyl groups.
- Application : Less rigid structure impacts binding in medicinal chemistry .
Activité Biologique
Tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate is an organic compound classified as a carbamate. It features a tert-butyl group, a hydroxymethyl group, and a cyclopent-2-en-1-yl moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- CAS Number : 168960-18-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the cyclopent-2-en-1-yl moiety through a Diels-Alder reaction.
- Hydroxymethylation of the cyclopentene using reagents like osmium tetroxide.
- Carbamate formation by reacting the hydroxymethylated intermediate with tert-butyl isocyanate under basic conditions.
The biological activity of this compound is largely dependent on its application in medicinal chemistry. The compound may act by inhibiting or modulating specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Research Findings
Recent studies have highlighted various biological activities associated with carbamate derivatives, including:
- Antimicrobial Activity : Some carbamates have shown effectiveness against a range of bacterial strains, suggesting potential for use in antibiotic development.
- Enzyme Inhibition : Research indicates that compounds similar to this compound may inhibit enzymes involved in critical metabolic pathways.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several carbamate derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Case Study 2: Enzyme Modulation
Another investigation focused on the enzyme inhibition properties of similar carbamates. The findings suggested that these compounds could effectively modulate enzyme activity linked to cancer progression, providing a basis for further drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H19NO3 | Potential enzyme inhibitor |
| tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclohexen-1-yl)carbamate | C12H21NO3 | Similar activity profile |
| tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yloxy)carbamate | C12H21NO3 | Enhanced reactivity |
Q & A
Q. How can the stereochemical configuration of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate be experimentally confirmed?
- Methodological Answer : The stereochemistry can be confirmed via polarimetry by comparing the specific optical rotation values of enantiomers with literature data. For example, the fast-eluting diastereoisomer (F1) derived from tert-butyl dimethylsilyl-protected intermediates shows a specific rotatory power matching (−)-(1R,4S) configurations after deprotection . Chromatographic separation (e.g., chiral HPLC) is also critical for isolating enantiomers. Advanced techniques like X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve absolute configurations by analyzing Flack or Rogers parameters to distinguish centrosymmetric ambiguities .
Q. What synthetic strategies are effective for introducing the hydroxymethyl group in the cyclopentene scaffold?
- Methodological Answer : The hydroxymethyl group is typically introduced via stereoselective functionalization of cyclopentene precursors. For example, Sharpless epoxidation or asymmetric dihydroxylation can generate chiral diols, which are subsequently oxidized or reduced. Protecting groups like tert-butyl carbamate (Boc) are used to stabilize intermediates during functional group transformations . Deprotection protocols (e.g., TBS removal using TBAF) must be optimized to retain stereochemical integrity .
Q. How can researchers address missing physical property data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and Hansen solubility parameters (HSPs) to predict solubility in solvents. If commercial safety data sheets lack these values (e.g., ), experimental measurements using thermogravimetric analysis (TGA) or UV-Vis spectroscopy (for solubility) are recommended .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of squaric acid derivatives derived from this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties and binding affinities, while molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like kinases or viral polymerases. For example, squaric acid derivatives of this compound showed modest anticancer activity against NCI-H522 and UO-31 cell lines, validated via QSAR (Quantitative Structure-Activity Relationship) models .
Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis of this compound?
- Methodological Answer : Use chiral stationary phase (CSP) chromatography coupled with circular dichroism (CD) or NMR spectroscopy with chiral solvating agents . For high-throughput screening, mass spectrometry (MS) with isotopic labeling or enzymatic assays (e.g., hydrolysis by esterases) can quantify ee .
Q. What crystallographic challenges arise when refining structures containing this compound, and how are they resolved?
- Methodological Answer : Challenges include twinning and pseudosymmetry , which can lead to ambiguous Flack parameters. Use SHELXD for initial structure solution and SHELXL for refinement, incorporating the Flack x parameter to resolve centrosymmetric ambiguities. For macromolecular complexes, high-resolution synchrotron data (≤1.0 Å) improves model accuracy .
Q. How does the hydroxymethyl group influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation. The hydroxymethyl group may undergo oxidation to carboxylic acids under basic conditions or esterification in acidic media. Protection strategies (e.g., silylation with TBSCl) and pH-controlled storage (pH 6–8) are recommended to enhance shelf life .
Experimental Design & Data Analysis
Q. How to design a kinetic resolution experiment for separating (1R,4S) and (1S,4R) enantiomers?
- Methodological Answer : Employ enzymatic resolution using lipases or esterases with stereoselective hydrolysis. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer of a racemic ester intermediate. Monitor reaction progress via chiral GC-MS and calculate enantioselectivity (E) using the Chen equation .
Q. What analytical techniques are critical for detecting trace impurities in nucleoside analogues derived from this compound?
- Methodological Answer : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) for high sensitivity. For genotoxic impurities like N-nitroso derivatives (e.g., N-Nitroso Abacavir), employ HPLC-UV with a limit of detection (LOD) ≤0.1% and confirm structures via high-resolution MS (HRMS) .
Safety & Handling
Q. What safety protocols are essential when handling tert-butyl carbamate derivatives in biological assays?
- Methodological Answer :
Follow OSHA guidelines for acute toxicity (oral, dermal, inhalation) and use fume hoods with HEPA filters. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For spills, neutralize with activated carbon and dispose via licensed hazardous waste contractors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
